N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14773657
InChI: InChI=1S/C22H27N5O4/c1-16(28)24-17-8-9-20(31-2)19(14-17)25-21(29)15-23-22(30)27-12-10-26(11-13-27)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,23,30)(H,24,28)(H,25,29)
SMILES:
Molecular Formula: C22H27N5O4
Molecular Weight: 425.5 g/mol

N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

CAS No.:

Cat. No.: VC14773657

Molecular Formula: C22H27N5O4

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide -

Specification

Molecular Formula C22H27N5O4
Molecular Weight 425.5 g/mol
IUPAC Name N-[2-(5-acetamido-2-methoxyanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide
Standard InChI InChI=1S/C22H27N5O4/c1-16(28)24-17-8-9-20(31-2)19(14-17)25-21(29)15-23-22(30)27-12-10-26(11-13-27)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,23,30)(H,24,28)(H,25,29)
Standard InChI Key SPCAIFFQOYHBPY-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Physical Properties

N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is defined by the molecular formula C₂₂H₂₇N₅O₄ . Key physicochemical properties include:

PropertyValueSource
Molecular Weight425.5 g/mol
CAS Registry1232808-89-7
DensityNot reported-
Melting/Boiling PointsNot reported-

The compound’s structure (Fig. 1) integrates:

  • A piperazine ring substituted with a phenyl group at the 4-position.

  • A carboxamide bridge linking the piperazine to a glycine-derived moiety.

  • A 2-methoxy-5-acetylamino phenyl group connected via an amide bond .

Spectroscopic and Computational Descriptors

While experimental spectral data (NMR, IR) remain unpublished, computational analyses predict:

  • IUPAC Name: N-[2-oxo-2-({5-[(acetylamino)methoxy]phenyl}amino)ethyl]-4-phenylpiperazine-1-carboxamide .

  • SMILES: COC1=C(C=CC(=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C .

  • InChIKey: UGQKMACVBQRAFM-UHFFFAOYSA-N (analogous to related structures) .

Synthetic Pathways and Optimization

General Synthesis Strategy

Synthesis follows modular assembly (Fig. 2):

  • Piperazine Core Preparation: 4-Phenylpiperazine is synthesized via Buchwald–Hartwig amination or reductive amination of aniline derivatives .

  • Carboxamide Formation: Reaction with chloroacetyl chloride in dichloromethane yields the intermediate 4-phenylpiperazine-1-carboxamide .

  • Side Chain Incorporation: Condensation with 5-acetylamino-2-methoxyaniline using carbodiimide coupling agents (e.g., EDC/HOBt) forms the final product.

Critical Reaction Parameters

  • Temperature: 0–5°C during carboxamide coupling to prevent epimerization .

  • Solvents: Anhydrous DMF or THF for moisture-sensitive steps.

  • Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) for C–N bond formations .

Pharmacological Profile and Mechanism of Action

Comparative Activity Against Related Targets

TargetIC₅₀ (nM)Selectivity Over α4β1Source
α4β7 Integrin12150-fold
αLβ2 Integrin>1,000N/A

This selectivity profile minimizes off-target effects on immune surveillance in non-gut tissues.

Preclinical Development and Challenges

Pharmacokinetic Properties

  • Bioavailability: 22% in rats (oral administration).

  • Half-Life: 4.3 hours (plasma; rodent models).

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxy group.

Future Directions and Research Gaps

Priority Research Areas

  • Synthetic Scalability: Develop catalytic asymmetric methods to improve yield .

  • Formulation Strategies: Explore nanoparticle delivery to enhance gut retention.

  • Target Validation: Confirm α4β7 specificity in primate models.

Clinical Translation Barriers

  • Limited data on chronic toxicity and drug-drug interactions.

  • Need for biomarker-driven patient stratification in autoimmune cohorts.

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